

Helipyronone: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Helipyronone*

Cat. No.: *B1441731*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Helipyronone**, a naturally occurring α -pyrone derivative. The document covers its chemical identity, physicochemical properties, and reported biological activities. While specific quantitative data for **Helipyronone**'s bioactivity is not extensively available in the public domain, this guide furnishes detailed, generalized experimental protocols for the types of assays typically used to evaluate such compounds.

Chemical Identity

- IUPAC Name: 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one[1][2]
- Synonyms: A comprehensive list of synonyms for **Helipyronone** is provided below to aid in literature searches and compound identification.[1][2]
 - **Helipyronone A**[1][2]
 - 3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one)[1][2]
 - 6-ethyl-3-((6-ethyl-4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)methyl)-4-hydroxy-5-methyl-2H-pyran-2-one[2]
 - 6-ethyl-3-((6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl)-4-hydroxy-5-methylpyran-2-one[2]

- 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)methyl]-4-hydroxy-5-methyl-2H-pyran-2-one[2]
- ChEMBL225422[2]
- SChEMBL16416503[2]
- ChEBI:175087[2]
- DTXSID401184003[2]
- EBA90201[2]
- ZINC15268745[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Helipyrone**.

Property	Value	Source
Molecular Formula	C17H20O6	[1][2]
Molecular Weight	320.337 g/mol	[1]
Monoisotopic Mass	320.126 g/mol	[1]
CAS Number	29902-01-0	[1][2]
Physical Description	Solid	[2]
Melting Point	218 - 220 °C	[2]
SMILES	<chem>CCC1=C(C)C(O)=C(CC2=C(O)C(C)=C(CC)OC2=O)C(=O)O1</chem>	[1]
InChI	InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3	[1]

Natural Sources

Helipyron is a natural product found predominantly in plants of the Asteraceae family. Notable sources include:

- *Helichrysum italicum* (curry plant)[1]
- *Helichrysum leucocephalum*[1]
- *Helichrysum plicatum*[1]
- *Anaphalis busua*[2]
- *Anaphalis sinica*[2]

Reported Biological Activities

Literature suggests that **Helipyron** exhibits several biological activities, primarily antioxidant and antimicrobial properties.[1] However, specific quantitative data, such as IC50 values for antioxidant activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity, are not readily available for the purified compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for assays relevant to the reported biological activities of **Helipyron**. These are intended to serve as a guide for researchers looking to evaluate this or similar compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (analytical grade)

- Test compound (**Helipyrone**)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Prepare a similar concentration range for the positive control.
- Assay:
 - In a 96-well plate, add 100 µL of the DPPH solution to each well.
 - Add 100 µL of the different concentrations of the test compound or positive control to the wells.
 - For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
 - For the negative control, add 100 µL of methanol to a well.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

- A_{blank} = Absorbance of the DPPH solution without the test compound.

- A_{sample} = Absorbance of the DPPH solution with the test compound.
- IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

- Test compound (**Helipyrone**)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Positive controls (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
- Negative control (broth with solvent)
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: Grow the microbial strains in the appropriate broth overnight at the optimal temperature. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria). Dilute this suspension to the final required concentration (e.g., 5×10^5 CFU/mL).
- Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth

medium in the wells of a 96-well plate to obtain a range of concentrations. Prepare similar dilutions for the positive controls.

- Inoculation: Add the prepared microbial inoculum to each well containing the test compound and controls.
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
- Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Logical Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Helipyrone**.

A generalized workflow for natural product discovery.

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References

- 1. Helipyrone (29902-01-0) for sale [vulcanchem.com]
- 2. Helipyrone | C₁₇H₂₀O₆ | CID 54709865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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